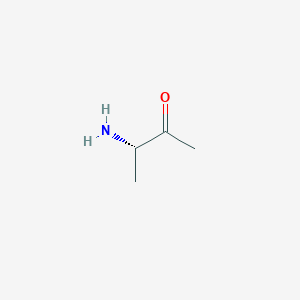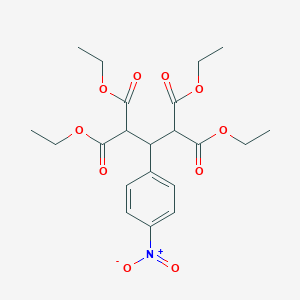
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate, commonly known as TNTC, is a chemical compound that has been extensively studied in scientific research due to its unique properties. TNTC is a tetraester derivative of 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid and is used as a reference standard for the analysis of carboxylic acid metabolites in biological samples.
Wirkmechanismus
The mechanism of action of TNTC is not fully understood. However, it is known to inhibit the activity of carboxylesterases, which are enzymes that play a key role in the metabolism of carboxylic acids in the body.
Biochemische Und Physiologische Effekte
TNTC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carboxylesterases in vitro and in vivo. It has also been shown to increase the levels of carboxylic acid metabolites in urine and plasma.
Vorteile Und Einschränkungen Für Laborexperimente
TNTC has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one limitation of TNTC is that it is not a naturally occurring compound, which may limit its relevance to certain biological systems.
Zukünftige Richtungen
There are several future directions for research involving TNTC. One area of interest is the development of new methods for the analysis of carboxylic acid metabolites in biological samples. Another area of interest is the study of the role of carboxylesterases in drug metabolism and toxicity. Additionally, TNTC may have potential applications in the development of new drugs that target carboxylesterases.
Synthesemethoden
TNTC can be synthesized by reacting 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid with ethyl nitrite and sodium ethoxide. The reaction yields TNTC as a white crystalline solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
TNTC has been widely used in scientific research as a reference standard for the analysis of carboxylic acid metabolites in biological samples. It is also used as a model compound in the study of the metabolism of carboxylic acids in mammalian systems.
Eigenschaften
CAS-Nummer |
126989-14-8 |
|---|---|
Produktname |
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate |
Molekularformel |
C21H27NO10 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C21H27NO10/c1-5-29-18(23)16(19(24)30-6-2)15(13-9-11-14(12-10-13)22(27)28)17(20(25)31-7-3)21(26)32-8-4/h9-12,15-17H,5-8H2,1-4H3 |
InChI-Schlüssel |
SGYUBTVCLVPOCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Synonyme |
2,2,4,4-Pentanetetracarboxylic acid, 3-(4-nitrophenyl)-, 1,2,4,4-tetraethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

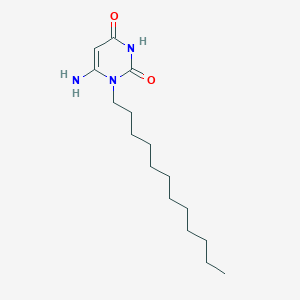
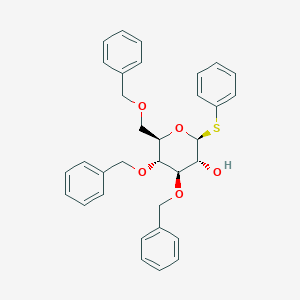
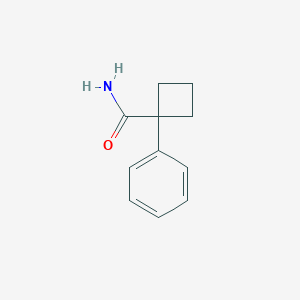
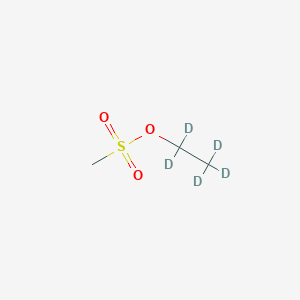
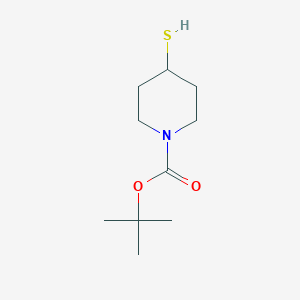
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)

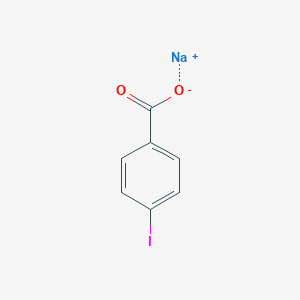

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
